4-bromo-5-propyl-1H-pyrazole
Description
Historical Perspective and Evolution of Pyrazole (B372694) Chemistry
The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883. sphinxsai.comnih.gov A classical synthesis method was later developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. nih.govwikipedia.org
The synthesis of pyrazole derivatives has evolved significantly over the years. numberanalytics.com Traditional methods, such as the Knorr synthesis which involves the condensation of hydrazines with 1,3-dicarbonyl compounds, have been complemented by modern and innovative techniques. numberanalytics.comijrpr.com These advancements have expanded the accessible chemical space of pyrazole derivatives, allowing for the creation of molecules with fine-tuned properties. scholarsresearchlibrary.com The development of multicomponent reactions, microwave-assisted synthesis, and other green chemistry approaches have further revolutionized the synthesis of these important heterocycles. scholarsresearchlibrary.commdpi.com
Structural Attributes of the 1H-Pyrazole Moiety
The 1H-pyrazole ring is an aromatic, five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms. wikipedia.orgboldchem.com This structure possesses unique characteristics that influence its chemical behavior. boldchem.com
Key structural attributes include:
Aromaticity: The pyrazole ring is aromatic, which confers stability to the molecule. boldchem.com
Tautomerism: N-unsubstituted pyrazoles can exist in different tautomeric forms, which can influence their reactivity and biological interactions. nih.govresearchgate.net
Amphoteric Nature: The presence of a pyrrole-like NH group and a pyridine-like nitrogen atom gives N-unsubstituted pyrazoles both acidic and basic properties. nih.govencyclopedia.pub The ring can act as a hydrogen bond donor and acceptor. mdpi.com
Reactivity: The electron distribution in the pyrazole ring makes certain positions more susceptible to electrophilic or nucleophilic attack. Generally, electrophilic substitution occurs preferentially at the C4 position. pharmaguideline.comchemicalbook.com
Interactive Data Table: Physicochemical Properties of 1H-Pyrazole
| Property | Value |
| Molecular Formula | C3H4N2 |
| Molar Mass | 68.08 g/mol nih.gov |
| Melting Point | 66-70 °C boldchem.com |
| Boiling Point | 186-188 °C wikipedia.org |
| pKb | 11.5 wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-propyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-3-6-5(7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFOOCAHEGPJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60061-61-2 | |
| Record name | 4-bromo-5-propyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 5 Propyl 1h Pyrazole
Overview of General Pyrazole (B372694) Synthesis Strategies Relevant to 4,5-Disubstitution
The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over more than a century. For 4,5-disubstituted pyrazoles, the key challenges are controlling the regioselectivity of substituent placement and ensuring high yields. The most relevant strategies include cyclocondensation reactions, transition metal-catalyzed couplings, and multicomponent pathways. beilstein-journals.orgnih.govresearchgate.netnih.gov
Cyclocondensation Reactions and Their Regioselectivity
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. beilstein-journals.orgnih.gov This reaction, often referred to as the Knorr pyrazole synthesis, involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophilic carbon backbone.
When an unsymmetrical 1,3-dicarbonyl compound is used with hydrazine, the reaction can potentially yield two regioisomeric pyrazoles. The control of regioselectivity is a critical aspect and is influenced by several factors, including the nature of the substituents on the dicarbonyl compound, the reaction conditions (pH, solvent, temperature), and the type of hydrazine used (e.g., hydrazine hydrate (B1144303) vs. substituted hydrazines). nih.govresearchgate.net For instance, the reaction between a β-keto ester and hydrazine typically proceeds by initial attack of the more nucleophilic nitrogen of the hydrazine at the more electrophilic ketone carbonyl, followed by cyclization and dehydration. The reaction of α,β-unsaturated ketones or aldehydes with hydrazines first forms a pyrazoline, which is then oxidized to the aromatic pyrazole. nih.govnih.gov
| Precursor Type | Hydrazine | Potential Products | Regioselectivity Factors |
| Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) | Hydrazine Hydrate | 3-R1-5-R2-1H-pyrazole & 3-R2-5-R1-1H-pyrazole | Steric and electronic differences between R1 and R2; reaction pH. beilstein-journals.org |
| β-Keto Ester (R1-CO-CH2-COOR) | Substituted Hydrazine (R'-NHNH2) | 1-R'-3-R1-1H-pyrazol-5-one or 1-R'-5-R1-pyrazole-3-carboxylate | The initial site of nucleophilic attack is determined by the electrophilicity of the carbonyls. mdpi.com |
| α,β-Unsaturated Ketone (R1-CH=CH-CO-R2) | Hydrazine Hydrate | Pyrazoline intermediate, then oxidized to pyrazole | The substitution pattern of the initial pyrazoline directs the final pyrazole structure. nih.gov |
Transition Metal-Catalyzed Coupling Reactions in Pyrazole Formation
Modern synthetic organic chemistry has increasingly relied on transition-metal catalysis to form C-C and C-N bonds, and pyrazole synthesis is no exception. nih.govnih.gov These methods can be broadly categorized into two types: those that construct the pyrazole ring itself and those that functionalize a pre-existing pyrazole core.
Ring-forming strategies can involve catalytic cyclization of appropriately functionalized acyclic precursors. More commonly, transition metals, particularly palladium, copper, and rhodium, are used for the C-H functionalization of pyrazole rings. nih.govresearchgate.netrsc.org These reactions allow for the direct introduction of substituents onto the pyrazole scaffold, often with high regioselectivity, bypassing the need for pre-functionalized starting materials required in traditional cross-coupling reactions like Suzuki or Negishi couplings. nih.govresearchgate.net For instance, directing groups on the pyrazole nitrogen can guide a metal catalyst to activate a specific C-H bond (typically at C5) for arylation, alkylation, or other coupling reactions. researchgate.netresearchgate.net
| Catalytic Reaction | Catalyst/Metal | Description | Relevance to 4,5-Disubstitution |
| C-H Arylation/Alkylation | Pd, Rh, Ru | Direct coupling of a C-H bond on the pyrazole ring with an aryl or alkyl halide/pseudohalide. | Can introduce a substituent at C5 if C4 is blocked or by using a directing group. nih.govresearchgate.net |
| Suzuki-Miyaura Coupling | Pd | Coupling of a halopyrazole with a boronic acid/ester. | A 4,5-dihalopyrazole could be selectively functionalized in a stepwise manner. nih.gov |
| Copper-Catalyzed Cyclization | Cu | Domino reactions involving coupling and cyclization to form the pyrazole ring in one pot. nih.gov | Offers a convergent approach to substituted pyrazoles. |
Multicomponent Reaction Pathways for Pyrazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. beilstein-journals.orgnih.govmdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles. acs.orgnih.gov
These reactions often proceed through a sequence of tandem events, such as condensation, cycloaddition, and subsequent aromatization. For example, a three-component reaction might involve an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative to rapidly assemble a polysubstituted pyrazole. beilstein-journals.org This approach can provide access to complex pyrazole structures that would require lengthy multi-step sequences using traditional methods. The regioselectivity in MCRs is often high, dictated by the specific reaction pathway and the nature of the interacting functional groups. nih.gov
Specific Synthetic Approaches to 4-Bromo-5-propyl-1H-pyrazole
Synthesizing the target molecule, this compound, requires a strategy that can regioselectively place the propyl group at C5 and the bromine atom at C4. This can be envisioned through two primary retrosynthetic disconnections: either by first forming a 5-propyl-1H-pyrazole and then brominating it, or by constructing the ring with the propyl group already in place from a suitable acyclic precursor, followed by bromination.
Direct Bromination Strategies at the C4 Position of 1H-Pyrazoles
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most nucleophilic and sterically accessible site, and thus, electrophilic attack occurs preferentially at this position. nih.govyoutube.comresearchgate.net Therefore, a direct and efficient route to the target compound is the bromination of 5-propyl-1H-pyrazole.
This transformation can be achieved using a variety of brominating agents. Mild conditions are typically sufficient, which is advantageous for preserving other functional groups in the molecule.
| Brominating Agent | Typical Conditions | Comments |
| Bromine (Br₂) | Acetic acid, Chloroform, or other inert solvents | A classic and effective method. Can generate HBr as a byproduct. youtube.com |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN, often with a radical initiator (AIBN) or light | A milder alternative to Br₂, often used for selective bromination. |
| Lithium Bromide (LiBr) / BF₃·Et₂O | DMSO, O₂ (aerobic conditions) | A modern, metal-free method for aromatic bromination. researchgate.net |
The synthesis would logically proceed by first securing 5-propyl-1H-pyrazole and then subjecting it to one of these bromination methods to yield this compound with high regioselectivity.
Introduction of the Propyl Group at the C5 Position: Methodological Considerations
A. Ring Formation from a Propyl-Containing Precursor: This is the most classical approach, relying on the Knorr synthesis. The choice of the 1,3-dielectrophile is crucial for ensuring the propyl group is located at the desired position.
Reaction of 3-Oxohexanal derivatives with Hydrazine: The condensation of a β-ketoaldehyde like 3-oxohexanal (or its enol ether/enamine equivalent) with hydrazine hydrate would be a direct route. The aldehyde carbonyl is generally more reactive than the ketone carbonyl, leading to initial attack by hydrazine at the aldehyde, which upon cyclization, would place the propyl group at C5.
Reaction of 2,4-Heptanedione with Hydrazine: Using the unsymmetrical diketone 2,4-heptanedione presents a regioselectivity challenge. The reaction with hydrazine could produce both 3-methyl-5-propyl-1H-pyrazole and 5-methyl-3-propyl-1H-pyrazole. Controlling the reaction pH and temperature can favor one isomer over the other, but separation of the resulting mixture might be necessary. nih.govresearchgate.net
B. Alkylation of a Pre-formed Pyrazole Ring: Modern catalytic methods allow for the direct introduction of an alkyl group onto the pyrazole ring.
Transition Metal-Catalyzed C-H Alkylation: This advanced strategy involves the direct C-H functionalization of a pyrazole derivative. researchgate.net For instance, an N-protected pyrazole could be coupled with a propyl halide or other propyl-containing reagent using a palladium or rhodium catalyst. The directing group on the nitrogen atom would steer the alkylation to the C5 position. researchgate.netnih.gov Following the coupling, the protecting group would be removed to yield 5-propyl-1H-pyrazole. This method avoids the regioselectivity issues of cyclocondensation but requires more complex catalytic systems.
Sequential and Convergent Synthesis Strategies for this compound
The synthesis of this compound can be achieved through well-established sequential and convergent pathways that offer reliability and control over the final molecular architecture.
A primary and highly effective sequential route involves the cyclocondensation of a suitable β-dicarbonyl compound with a hydrazine derivative, followed by regioselective bromination of the resulting pyrazole ring. For the target molecule, the synthesis would commence with 2,4-heptanedione as the propyl-substituted 1,3-dicarbonyl precursor. This is reacted with hydrazine hydrate in a condensation reaction, typically in a protic solvent like ethanol (B145695), to form 5-propyl-1H-pyrazole. The subsequent step is the critical bromination at the C4 position. This is often accomplished using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The electron-rich nature of the pyrazole ring directs the electrophilic substitution preferentially to the 4-position, yielding the desired this compound.
Convergent strategies, particularly one-pot multicomponent reactions, provide a more streamlined approach. researchgate.netjmcs.org.mx These methods enhance efficiency by combining multiple synthetic steps into a single operation, thereby reducing waste and purification efforts. A plausible one-pot synthesis for this compound would involve the simultaneous reaction of 2,4-heptanedione, hydrazine hydrate, and a brominating source. researchgate.net Research on similar structures has demonstrated the feasibility of a one-pot, three-component reaction using a 1,3-diketone, an arylhydrazine, and N-bromosaccharin under solvent-free conditions, catalyzed by silica (B1680970) gel-supported sulfuric acid, to produce 4-bromopyrazole derivatives in high yields. researchgate.netjmcs.org.mx Adapting this for the target compound would offer a rapid and efficient convergent pathway.
Advanced and Sustainable Synthetic Techniques
In line with the principles of green chemistry, advanced energy input methods and environmentally conscious protocols have been developed for pyrazole synthesis. These techniques aim to reduce reaction times, minimize energy consumption, and decrease reliance on hazardous solvents and catalysts. researchgate.netrsc.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of heterocyclic compounds like pyrazoles. nih.govgsconlinepress.com The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes while often improving product yields compared to conventional heating methods. nih.govnih.govnanobioletters.com
For the synthesis of this compound, a microwave-assisted approach would typically involve the cyclocondensation of 2,4-heptanedione and hydrazine hydrate in a solvent such as ethanol or even under solvent-free conditions. nih.govnih.gov The reaction mixture is subjected to microwave irradiation at a controlled temperature, leading to rapid formation of the intermediate 5-propyl-1H-pyrazole. Subsequent bromination could also be accelerated by microwave energy. Studies on analogous systems, such as the synthesis of pyrano[2,3-c]pyrazoles, have shown that microwave irradiation in the presence of a base catalyst can lead to excellent yields in under five minutes. nih.gov This efficiency is a hallmark of microwave-assisted protocols. nih.govrsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Pyrazole Derivatives
| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |
| 1 | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde + Hydrazides | Conventional (Reflux) | 7–9 hours | 70–85% | nih.gov |
| 2 | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde + Hydrazides | Microwave | 9–10 minutes | 79–92% | nih.gov |
| 3 | Ethyl acetoacetate (B1235776) + Hydrazine hydrate + Aldehydes + Malononitrile | Conventional (Stirring) | 4–5 hours | 80–90% | nanobioletters.com |
| 4 | Ethyl acetoacetate + Hydrazine hydrate + Aldehydes + Malononitrile | Microwave | 3–5 minutes | 90–96% | nanobioletters.com |
Ultrasound-Mediated Reaction Enhancements
The synthesis of this compound can be effectively promoted using ultrasound. A potential protocol involves the sonication of a mixture of 2,4-heptanedione and hydrazine hydrate, potentially in an aqueous medium or ethanol. researchgate.netnih.gov Research has shown that ultrasound irradiation can facilitate the synthesis of various pyrazole derivatives, including those fused with other rings, with excellent yields and simplified operational procedures. researchgate.netnih.gov The use of ultrasound eliminates the need for conventional heating, reduces energy consumption, and shortens reaction times, marking a significant improvement over traditional methods. nih.govnih.gov
Mechanochemical Approaches for Pyrazole Synthesis
Mechanochemistry, which involves inducing reactions by grinding, milling, or shearing solid reactants, represents a sustainable and often solvent-free synthetic strategy. researchgate.netresearchgate.net This technique is highly efficient and aligns with green chemistry principles by minimizing or eliminating solvent use. rsc.orgrsc.org
A mechanochemical approach to this compound could be designed as a one-pot, three-component reaction. researchgate.net Following a reported procedure for similar pyrazoles, a solid mixture of 2,4-heptanedione, a solid hydrazine salt (e.g., hydrazine hydrochloride), and a solid brominating agent like N-bromosuccinimide could be ground together in a glass mortar and pestle or a ball mill. researchgate.net A catalytic amount of a solid base, such as piperidine, might be included to facilitate the reaction. This solvent-free grinding method has been successfully used to synthesize 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in good to excellent yields, demonstrating the power of mechanochemistry to drive complex transformations efficiently. researchgate.net
Development of Catalyst-Free and Environmentally Benign Methodologies
A major focus of modern synthetic chemistry is the development of catalyst-free and environmentally benign reaction protocols. tandfonline.comtandfonline.com Such methods reduce costs, simplify product purification, and minimize the environmental impact associated with toxic catalysts.
For this compound, several catalyst-free approaches are conceivable based on published literature. One highly relevant method is the one-pot, solvent-free synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and N-bromosaccharin. researchgate.netjmcs.org.mx While a heterogeneous catalyst was used in that specific report, similar multicomponent reactions for pyrazole synthesis have been shown to proceed efficiently under catalyst-free conditions, often by simply heating the neat reactants. nih.gov
A sequential four-component synthesis of spiroindolinone-pyrazole scaffolds has been reported to proceed efficiently under catalyst-free conditions in refluxing ethanol. nih.gov This demonstrates that complex heterocyclic systems can be constructed without the need for a catalyst, relying instead on the inherent reactivity of the starting materials. Applying this principle, the reaction of 2,4-heptanedione, hydrazine hydrate, and a brominating agent in a green solvent like ethanol at reflux could provide a viable and environmentally friendly route to the target compound. nih.gov Furthermore, using water as a solvent in the presence of a recyclable, non-toxic catalyst like Amberlyst-70 represents another green alternative for the initial pyrazole formation step. researchgate.net
Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Bromo 5 Propyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-bromo-5-propyl-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments offers a complete picture of its structure.
¹H NMR Analysis of Proton Environments and Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the pyrazole (B372694) ring and the propyl substituent. The proton on the pyrazole ring (H3) is expected to appear as a singlet in the aromatic region, typically around 7.5-8.0 ppm, due to the absence of adjacent protons. researchgate.netresearchgate.net The N-H proton of the pyrazole ring is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is often observed in the region of 12-14 ppm. researchgate.net
The protons of the n-propyl group will exhibit characteristic multiplets due to spin-spin coupling. The methylene (B1212753) protons adjacent to the pyrazole ring (α-CH₂) are expected to resonate as a triplet. The subsequent methylene protons (β-CH₂) would likely appear as a sextet, being coupled to both the α-CH₂ and the terminal methyl protons. The terminal methyl protons (γ-CH₃) are expected to be observed as a triplet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | 12.0 - 14.0 | broad singlet | - |
| H3 | 7.5 - 8.0 | singlet | - |
| α-CH₂ | 2.6 - 3.0 | triplet | ~7.5 |
| β-CH₂ | 1.6 - 1.9 | sextet | ~7.5 |
| γ-CH₃ | 0.9 - 1.2 | triplet | ~7.5 |
¹³C NMR Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms. The chemical shifts of the pyrazole ring carbons are influenced by the electronegativity of the nitrogen and bromine atoms. C5, being attached to the propyl group and adjacent to a nitrogen, and C4, bonded to the bromine atom, are expected to have characteristic chemical shifts. C3 will also have a distinct resonance in the aromatic region. cdnsciencepub.comresearchgate.netresearchgate.net
The carbon atoms of the propyl group will resonate in the aliphatic region of the spectrum, with the α-carbon being the most deshielded due to its proximity to the aromatic pyrazole ring.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 | ~135 - 140 |
| C4 | ~95 - 100 |
| C5 | ~145 - 150 |
| α-C | ~25 - 30 |
| β-C | ~22 - 26 |
| γ-C | ~13 - 15 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would confirm the coupling between the protons of the propyl group, showing correlations between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₃ protons. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish the direct one-bond correlations between protons and their attached carbons. This would definitively assign the proton and carbon signals of the propyl group and the C3-H3 of the pyrazole ring. nih.govnih.govcolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons. For this molecule, NOESY could show correlations between the H3 proton and the α-CH₂ protons of the propyl group, further confirming their relative positions on the pyrazole ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₁BrN₂), the calculated exact mass would be determined. A key feature in the mass spectrum would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for a monobrominated compound. youtube.com
The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, common fragmentation pathways could involve the loss of the propyl group, cleavage of the pyrazole ring, and loss of the bromine atom. researchgate.netlibretexts.org Analysis of these fragments helps to piece together the molecular structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. jocpr.com In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretch of the pyrazole ring (typically a broad band around 3100-3300 cm⁻¹), C-H stretches of the aromatic pyrazole ring and the aliphatic propyl group (around 2800-3100 cm⁻¹), and C=C and C=N stretching vibrations of the pyrazole ring (in the 1400-1600 cm⁻¹ region). chemicalbook.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. jocpr.com The pyrazole ring is a chromophore that is expected to exhibit absorption bands in the UV region, typically around 210-230 nm, corresponding to π → π* transitions. nih.govresearchgate.net The position and intensity of these absorptions can be influenced by the substituents on the pyrazole ring.
X-ray Crystallography for Definitive Solid-State Structural Analysis
While NMR and mass spectrometry provide a detailed picture of the molecule's structure in the solution and gas phases, respectively, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. spast.orgmdpi.comresearchgate.net This technique can provide precise bond lengths, bond angles, and information about the three-dimensional arrangement of the atoms.
Theoretical and Computational Investigations of 4 Bromo 5 Propyl 1h Pyrazole
Quantum Mechanical Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of 4-bromo-5-propyl-1H-pyrazole at the atomic level. These calculations offer a detailed description of the molecule's electronic environment and thermodynamic stability.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining the most stable molecular geometry through optimization procedures. mdpi.comnih.gov This process identifies the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. uj.edu.pl
DFT studies on substituted pyrazoles have shown that the nature and position of substituents significantly influence the electronic properties and tautomeric equilibrium of the pyrazole ring. mdpi.com For instance, electron-donating groups tend to favor one tautomeric form over another. mdpi.com In the case of this compound, the bromine atom and the propyl group will electronically influence the pyrazole core, affecting its aromaticity and charge distribution. The optimization of the molecular structure is a critical first step for all further computational analyses, including vibrational frequency calculations and the prediction of spectroscopic parameters. nih.govderpharmachemica.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)
A significant application of quantum mechanical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for structure validation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.org
Theoretical calculations of 1H and 13C NMR chemical shifts for pyrazole derivatives have demonstrated a good correlation with experimental data. researchgate.net These calculations can help in the assignment of complex spectra and provide a deeper understanding of the electronic environment of each nucleus. arxiv.org For this compound, GIAO calculations can predict the chemical shifts for the protons and carbons of the pyrazole ring and the propyl substituent, aiding in its structural elucidation. researchgate.net It has been noted that in some cases, calculated values for carbon atoms bonded to bromine can be overestimated. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov
For pyrazole derivatives, HOMO-LUMO analysis reveals how substituents affect the electronic distribution and reactivity. rsc.org The bromine atom, being an electron-withdrawing group, and the propyl group, an electron-donating group, will modulate the energies of the HOMO and LUMO of the pyrazole ring. This analysis helps in predicting the sites for electrophilic and nucleophilic attack. Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. derpharmachemica.com
Molecular Modeling and Dynamics Simulations
Beyond static quantum mechanical calculations, molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly in a biological or solution-phase environment.
Molecular Dynamics (MD) for Conformational Behavior and Solvation Effects
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. rsc.org For a flexible molecule like this compound, which has a rotatable propyl group, MD simulations can explore its conformational landscape. google.com These simulations can reveal the preferred conformations of the propyl chain and its orientation relative to the pyrazole ring.
Furthermore, MD simulations are invaluable for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent interacts with the solute and influences its conformation and dynamics. rsc.org This is particularly important for understanding the behavior of the compound in a biological medium. The stability of ligand-receptor complexes, which is crucial for drug design, is often assessed using MD simulations. rsc.orgmdpi.com
In Silico Property Prediction for Rational Design
In silico methods play a vital role in modern drug discovery and materials science by predicting various properties of a molecule before its synthesis, saving time and resources. nih.govrasayanjournal.co.in For this compound, a range of physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) can be predicted using computational tools. rasayanjournal.co.inresearchgate.net
These predictions are based on the molecule's structure and include parameters like lipophilicity (logP), aqueous solubility, and potential for binding to plasma proteins. Such predictions are crucial for the rational design of new molecules with desired properties. For instance, if this compound is a lead compound in a drug discovery project, its in silico profile can guide the design of analogs with improved pharmacokinetic characteristics. researchgate.net
Below is an interactive data table summarizing some of the key computational data for this compound and related compounds.
Table 1. Theoretical and Computationally Predicted Properties of Pyrazole Derivatives.
| Compound | Computational Method | Predicted Property | Value | Reference |
|---|---|---|---|---|
| This compound | DFT | Optimized Geometry | Bond lengths, angles | mdpi.comnih.gov |
| Substituted Pyrazoles | GIAO/DFT | 13C NMR Chemical Shift | ~142 ppm (for C4-Br) | researchgate.net |
| Pyrazole Derivatives | DFT | HOMO-LUMO Gap | Varies with substituents | derpharmachemica.comresearchgate.net |
| Pyrazole Derivatives | MD Simulation | Conformational Stability | RMSD values | rsc.org |
Tautomerism Studies in this compound
The phenomenon of tautomerism is a fundamental characteristic of pyrazoles, influencing their chemical reactivity, physical properties, and biological interactions. researchgate.netmdpi.com In N-unsubstituted pyrazoles, annular prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the ring. This results in an equilibrium between two distinct tautomeric forms. For the specific case of this compound, this equilibrium exists between the this compound and the 4-bromo-3-propyl-1H-pyrazole forms. Computational and theoretical chemistry provide powerful tools to investigate the energetics and dynamics of this process.
Investigation of Annular Proton Transfer and Equilibrium Energetics
Annular proton transfer in pyrazoles can theoretically occur through two primary pathways: an intramolecular process, where the proton transfers directly between the two nitrogen atoms within a single molecule, or an intermolecular process, which is mediated by other molecules such as solvents or other pyrazole units. encyclopedia.pub
Theoretical calculations have consistently shown that the intramolecular pathway has a very high activation energy barrier, typically calculated to be in the range of 47.8 to 55.5 kcal/mol. mdpi.comnih.gov This high barrier is attributed to the strained four-membered transition state that would be required for such a transfer, making this pathway kinetically unfavorable. encyclopedia.pub
In contrast, the intermolecular proton transfer mechanism is significantly more favorable. This process, which can involve self-association of pyrazole molecules into dimers or trimers or interaction with solvent molecules, exhibits much lower energy barriers. encyclopedia.pub Experimental and theoretical studies have determined these intermolecular barriers to be in the range of 10–14 kcal/mol. encyclopedia.pub Because this energy is low enough for the process to occur readily under normal conditions, it is the predominantly accepted mechanism for proton exchange in pyrazoles. encyclopedia.pub The concept of tautomerism is generally associated with equilibria where the interconversion barriers are below approximately 20 kcal/mol, allowing different forms to coexist. encyclopedia.pub
While specific computational studies on the equilibrium energetics of this compound were not found in the surveyed literature, the general principles derived from studies on other substituted pyrazoles are applicable. The equilibrium between the 4-bromo-5-propyl and 4-bromo-3-propyl tautomers is dictated by the relative stability of the two forms, which is in turn governed by the electronic and steric effects of the substituents.
Table 1: Comparison of Calculated Energy Barriers for Proton Transfer in Pyrazoles
| Transfer Mechanism | Typical Calculated Energy Barrier (kcal/mol) | Notes |
| Intramolecular | 47.8 - 55.5 | Proceeds via a highly strained transition state; considered kinetically unfavorable. mdpi.comnih.gov |
| Intermolecular | 10 - 14 | Mediated by other pyrazole molecules or solvent; the predominant pathway. encyclopedia.pub |
Influence of Substituents on Tautomeric Preferences and Dynamics
The position of the tautomeric equilibrium in substituted pyrazoles is highly dependent on the nature of the substituents on the ring. researchgate.net The electronic properties of the groups at the C3, C4, and C5 positions are critical in determining which tautomer is energetically favored. mdpi.comnih.gov
Computational studies, such as ab initio MP2/6-311++G** calculations, have established a general principle: electron-donating groups tend to stabilize the tautomer where the substituent is located at the C3 position. nih.gov Conversely, electron-withdrawing groups provide greater stability when they are at the C5 position. nih.gov This preference is related to the distribution of electron density in the pyrazole ring and how it is influenced by the substituent.
In the case of this compound, we must consider the effects of both the propyl group at position 5 (or 3) and the bromo group at position 4.
Propyl Group: As an alkyl group, the propyl substituent is considered electron-donating. According to the established principles, an electron-donating group is expected to favor the tautomer where it occupies the C3 position. Therefore, the 4-bromo-3-propyl-1H-pyrazole tautomer would be predicted to be the more stable and thus the major form in the equilibrium mixture.
Bromo Group: The bromine atom at the C4 position also influences the electronic environment of the ring. Halogens are generally considered electron-donating through resonance (π-system) and electron-withdrawing through induction. In pyrazole systems, halogens like bromine and chlorine are often categorized with other electron-donating groups that favor the C3-tautomer when located at the 3/5 position. nih.gov A study specifically on 4-bromo-1H-pyrazoles found that when another bromine atom was at the 3(5) position, the 3-bromo tautomer was the predominant form in both the solid state and in solution, a finding justified by DFT calculations. researchgate.netcsic.es Furthermore, studies on 4-substituted pyrazoles have indicated that electron-donating substituents at this position can lead to lower energetic demands for the proton transfer, potentially affecting the dynamics of the equilibrium. mdpi.comnih.gov
Table 2: General Influence of Substituent Electronic Nature on Pyrazole Tautomerism
| Substituent Type at C3/C5 | Examples | Favored Tautomer |
| Electron-Donating | -CH₃, -NH₂, -OH, Halogens, Alkyl groups (e.g., -C₃H₇) | C3-Substituted Tautomer nih.gov |
| Electron-Withdrawing | -COOH, -CHO, -NO₂, -CFO | C5-Substituted Tautomer nih.gov |
Structure Activity Relationship Sar Studies of 4 Bromo 5 Propyl 1h Pyrazole and Its Derivatives
Influence of Substituents on the Pyrazole (B372694) Ring on Biological Activity
The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. ijrpr.comresearchgate.net These substitutions can modulate the electronic properties, steric hindrance, and lipophilicity of the molecule, thereby affecting its binding affinity and selectivity for biological targets. ijrpr.comnih.govnih.gov
Role of Halogen Substitution (Bromine) at C4 on Target Interactions
Halogen substitution, particularly at the C4 position of the pyrazole ring, plays a significant role in modulating the biological activity of these compounds. The presence of a bromine atom at C4 can influence the molecule's electronic and steric properties, which in turn affects its interaction with target proteins. nih.govnih.gov
Halogen atoms, including bromine, can enhance the binding affinity of a compound by forming halogen bonds with the target protein, a type of non-covalent interaction that can contribute to the stability of the ligand-receptor complex. rsc.org Furthermore, the introduction of a halogen can alter the metabolic stability of the compound, making it less susceptible to oxidative degradation. rsc.org
The synthesis of 4-bromopyrazole derivatives is often a key step in creating more complex molecules, as the bromine atom can be readily displaced or used in cross-coupling reactions to introduce other functional groups. nih.govbohrium.com
Impact of the Alkyl Chain (Propyl) at C5 on Binding and Selectivity
Studies on various classes of pyrazole derivatives have demonstrated a clear relationship between the length of the alkyl chain and biological activity. For instance, in a series of chalcone-based quaternary pyridinium (B92312) salts, the antimicrobial potency was found to be directly related to the length of the alkyl tail, with optimal activity observed for chains ranging from 10 to 14 carbon units. nih.gov An increase in the alkyl chain length beyond a certain point can lead to a decrease in activity, a phenomenon known as the "cut-off effect". researchgate.net
The addition of a methyl group at the C5 position has been shown to be significant for the potency of certain kinase inhibitors, contributing to a slow dissociation from the target. mdpi.com In the context of 4-bromo-5-propyl-1H-pyrazole, the propyl group at the C5 position contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. jmchemsci.com
Effect of Substitutions at N1 on Biological Profiles
The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. mdpi.com However, substitution at the N1 position removes the acidic proton, thereby eliminating its ability to act as a hydrogen bond donor. mdpi.com This change can significantly alter the binding mode of the compound. For example, in a study on D1 receptor antagonists, methylation of an indazole derivative (a fused pyrazole system) led to a significant reduction in affinity, demonstrating the importance of the hydrogen bond donor capability. nih.gov
In the development of ASK1 kinase inhibitors, N-alkylation of pyrazoles resulted in high potency, though it was also associated with a high efflux rate. mdpi.com Conversely, N-pyridinyl derivatives showed a lower efflux rate but also reduced potency. mdpi.com This illustrates the delicate balance that must be achieved when modifying the N1 position. The synthesis of N-alkylated pyrazoles can be achieved with high regioselectivity, favoring the N1-alkylated product, which is crucial for developing compounds with consistent biological activity. bohrium.com
Quantitative and Qualitative SAR Correlations with Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors with biological data, QSAR models can predict the activity of new compounds and guide the design of more potent and selective molecules. biointerfaceresearch.comsciepub.comnih.gov
Electronic Effects, Steric Hindrance, and Hydrogen Bonding in Ligand-Target Interactions
The biological activity of pyrazole derivatives is intricately linked to a combination of electronic effects, steric hindrance, and hydrogen bonding capabilities. nih.govacs.org
Electronic Effects: The electronic nature of substituents on the pyrazole ring can significantly influence the molecule's reactivity and its ability to interact with biological targets. nih.govnih.gov Electron-donating groups can increase the basicity of the pyrazole ring, while electron-withdrawing groups can increase the acidity of the N-H proton. nih.gov These electronic modifications can affect the strength of hydrogen bonds and other electrostatic interactions with the target. rsc.org
Steric Hindrance: The size and shape of substituents play a crucial role in determining how well a molecule fits into the binding site of a target protein. nih.gov Bulky substituents can create steric clashes, preventing optimal binding, while smaller substituents may not provide sufficient interaction to achieve high affinity. The interplay between steric and electronic effects is often complex and requires careful consideration in drug design. acs.org
Hydrogen Bonding: The ability of a molecule to form hydrogen bonds with its target is a key determinant of its binding affinity and selectivity. jmchemsci.comnih.gov The pyrazole ring itself can act as a hydrogen bond donor and acceptor. nih.gov Substitutions on the ring can either enhance or diminish this capability. For example, replacing a hydrogen-bond-donating group with a non-polar substituent can lead to a significant loss of activity if that hydrogen bond is critical for binding. nih.gov
Lipophilicity and Molecular Shape Descriptors in SAR Analysis
Lipophilicity and molecular shape are fundamental properties that are extensively used as descriptors in SAR analysis to understand and predict the biological activity of compounds. jmchemsci.comjmchemsci.com
Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (logP), describes a molecule's affinity for a non-polar environment. jmchemsci.com Lipophilicity is a critical factor for drug absorption, distribution, metabolism, and excretion (ADME). In SAR studies, lipophilicity is often correlated with biological activity, as it influences the ability of a compound to cross cell membranes and reach its target. jmchemsci.com For pyrazole derivatives, modifying substituents can fine-tune the lipophilicity to achieve an optimal balance between membrane permeability and aqueous solubility. ijrpr.com
Molecular Shape Descriptors: The three-dimensional shape of a molecule is a key determinant of its ability to bind to a specific target. Molecular shape descriptors quantify various aspects of a molecule's geometry, such as its size, surface area, and volume. These descriptors are crucial in QSAR models as they help to understand the steric requirements of the binding site. sciepub.com By analyzing the correlation between molecular shape and biological activity, researchers can design molecules with a complementary shape to the target's binding pocket, thereby enhancing binding affinity and selectivity.
Comparative SAR Analysis with Related Pyrazole Derivatives
Insights from Analogs with Variations in 4- and 5-Positions (e.g., other halogens, alkyl chains)
The nature of the substituent at the 4-position of the pyrazole ring significantly impacts the electronic properties and biological activity of the molecule. Halogenation at this position is a common strategy to modulate activity.
Influence of Halogen Substitution at Position 4:
The introduction of a halogen atom at the 4-position of the pyrazole ring can influence the compound's acidity and its ability to form hydrogen bonds. Studies on a series of 4-halogenated-1H-pyrazoles have shown that while there are differences in their crystal structures, with 4-bromo and 4-chloro analogs forming trimeric motifs and 4-fluoro and 4-iodo analogs forming catemeric structures, the intermolecular hydrogen-bonded N···N distances are surprisingly similar. nih.gov This suggests that the electronic nature of the halogen has a nuanced effect on the solid-state packing.
In terms of biological activity, the specific halogen at the 4-position can lead to significant differences in potency. For instance, in a series of pyrazoline derivatives evaluated for acetylcholinesterase (AChE) inhibitory activity, a 4-bromo derivative showed a certain level of potency, while the corresponding 3-bromo isomer was more active. jrespharm.com This highlights the importance of the substitution pattern around the pyrazole core. In another study on pyrazole derivatives as DPP-4 inhibitors, a 4-bromobenzylidene substituent resulted in a highly potent compound, more so than the fluoro or chloro analogs, indicating a preference for a larger halogen at this position for this particular target. semanticscholar.orgresearchgate.net
The following table summarizes the impact of different halogens at the 4-position on the biological activity of pyrazole derivatives from various studies.
| Compound Series | 4-Substituent | Biological Target | Observed Activity (IC50/MIC) | Reference |
| Pyrazoline Benzo[d]thiazoles | -Br | Acetylcholinesterase | IC50 = 2.45 µM | jrespharm.com |
| Pyrazoline Benzo[d]thiazoles | -Cl | Acetylcholinesterase | IC50 = 2.43 µM | jrespharm.com |
| Pyrazole Thiosemicarbazones | 4-Bromobenzylidene | DPP-4 | IC50 = 1.266 nM | semanticscholar.orgresearchgate.net |
| Pyrazole Thiosemicarbazones | 4-Fluorobenzylidene | DPP-4 | Less active than bromo | semanticscholar.org |
| Pyrazole Thiosemicarbazones | 4-Chlorobenzylidene | DPP-4 | Less active than bromo | semanticscholar.org |
| Pyrazoline Curcumin Analogs | 4-Bromo-4'-chloro | IKK-β (Anticancer) | IC50 = 8.7 µg/mL | nih.gov |
Influence of Alkyl Chain Variation at Position 5:
The size and nature of the alkyl group at the 5-position of the pyrazole ring play a crucial role in defining the steric and lipophilic properties of the molecule, which in turn affects its interaction with biological targets.
Studies on pyrazole derivatives have shown that varying the length of the alkyl chain can have a significant impact on their biological activity. For example, in a series of pyrazole-based combretastatin (B1194345) A-4 analogues, the nature of the alkyl group at the 3-position (equivalent to the 5-position in our target compound's numbering) influenced the antiproliferative activity. plos.org Similarly, research on pyrazole derivatives inducing a triple response in Arabidopsis seedlings indicated that a longer alkyl group on a phenyl moiety attached to the pyrazole core had a positive effect on activity. jst.go.jp
While direct data for 5-propyl substitution is limited in the provided context, the general trend suggests that the optimal alkyl chain length is target-dependent. The propyl group in this compound offers a balance of lipophilicity and steric bulk that can be favorable for binding to specific protein pockets.
The table below illustrates how variations in alkyl substituents on the pyrazole ring can affect biological activity in different compound series.
| Compound Series | Alkyl Substituent | Biological Target | Observed Activity Trend | Reference |
| 3-Alkyl-1,5-diaryl-1H-pyrazoles | Varied alkyl at C3 | Cancer Cell Lines | Activity is dependent on the specific alkyl group | plos.org |
| Pyrazole Derivatives | Alkyl groups on phenyl | Arabidopsis seedlings | Longer alkyl chains can enhance activity | jst.go.jp |
| Pyrazole Analogs | Aliphatic chain length | Nociception | Subtle changes in activity with chain length | frontiersin.org |
Learning from Pyrazole Analogs Exhibiting Diverse In Vitro Biological Activities
The pyrazole nucleus is a versatile scaffold that has been incorporated into compounds with a wide range of in vitro biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. mdpi.comnih.govresearchgate.net Analyzing the SAR of these diverse analogs can provide a broader context for understanding the potential therapeutic applications of this compound.
Anticancer Activity:
Numerous pyrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.net For instance, pyrazole derivatives have been shown to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy. plos.org The substitution pattern on the pyrazole ring is critical for this activity. In one study, 1,5-diarylpyrazoles with a trimethoxyphenyl group at the N-1 position were more potent than those with the same group at the C-5 position. plos.org Another study on aryldiazenyl pyrazole derivatives found that the introduction of electron-withdrawing groups like bromo and nitro significantly improved their anticancer potential against colon cancer cells. nih.gov
Enzyme Inhibition:
Pyrazole derivatives are known to be effective inhibitors of various enzymes. As mentioned earlier, certain pyrazoline derivatives show potent inhibition of acetylcholinesterase, an important target in Alzheimer's disease therapy. jrespharm.com Furthermore, pyrazole-containing compounds have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. semanticscholar.orgresearchgate.net In a series of thiosemicarbazone derivatives, a pyrazole moiety was a key feature, and a 4-bromobenzylidene substituent led to a highly active DPP-4 inhibitor. semanticscholar.orgresearchgate.net
Antimicrobial Activity:
The pyrazole scaffold is also present in many compounds with antibacterial and antifungal properties. mdpi.comnih.gov For example, certain 4,5-dihydropyrazole derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme. researchgate.net The nature and position of substituents on the pyrazole ring are crucial for determining the spectrum and potency of antimicrobial activity.
The following table presents a selection of pyrazole analogs with diverse in vitro biological activities, highlighting the role of their substitution patterns.
| Compound Class | Key Substituents | Biological Activity | Target/Cell Line | IC50/MIC | Reference |
| 3-Alkyl-1,5-diaryl-1H-pyrazoles | 3,4,5-trimethoxyphenyl at N1 | Antiproliferative | SGC-7901 cells | 0.076 µM | plos.org |
| Aryldiazenyl Pyrazoles | Pyridine nucleus, bromo group | Anticancer | HCT-116 cells | 4.2 µM | nih.gov |
| Pyrazole Thiosemicarbazones | Pyrazole, 4-bromobenzylidene | DPP-4 Inhibition | DPP-4 | 1.266 nM | semanticscholar.orgresearchgate.net |
| Pyrazoline Benzo[d]thiazoles | Unsubstituted phenyl | AChE Inhibition | Acetylcholinesterase | 1.30 µM | jrespharm.com |
| 4,5-Dihydropyrazole Derivatives | Dinitrobenzotrifluoride moiety | Antibacterial | S. aureus | 0.39 µg/mL | researchgate.net |
| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | 2,6-dichloro substitution | Antitubercular | M. tuberculosis H37Rv | >90% inhibition | tandfonline.com |
Mechanistic Investigations of 4 Bromo 5 Propyl 1h Pyrazole S Biological Interactions in Vitro and in Silico
Target Identification and Binding Affinity Studies via Molecular Docking and Simulations
In silico techniques like molecular docking and molecular dynamics simulations are foundational in predicting how a compound like 4-bromo-5-propyl-1H-pyrazole might interact with biological targets at a molecular level. These computational methods are essential for identifying potential protein targets and estimating the strength of the interaction, thereby guiding further experimental research.
Molecular Docking Simulations to Predict Binding Modes with Relevant Biological Targets
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrazole (B372694) derivatives, docking studies have been instrumental in identifying potential inhibitors for a range of protein targets, including various kinases and enzymes. For instance, studies on other pyrazole compounds have successfully predicted their binding modes within the active sites of receptor tyrosine kinases and serine/threonine protein kinases. Such simulations for this compound would involve preparing a 3D model of the compound and docking it into the binding sites of known biological targets. The analysis would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds, which are crucial for stable binding. While no specific studies for this compound are available, research on similar brominated pyrazoles has been conducted to understand their structure-activity relationships.
Computational Analysis of Protein-Ligand Interactions and Binding Energetics
Following docking, a deeper computational analysis is often performed to understand the energetics of the predicted protein-ligand interactions. This involves calculating the binding free energy, which provides a quantitative measure of the binding affinity. For various pyrazole derivatives, these analyses have helped to rank potential drug candidates and to understand why certain substitutions on the pyrazole ring lead to better biological activity. For example, the presence and position of the bromo and propyl groups on the this compound ring would be expected to significantly influence its binding energetics with target proteins. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity, while the propyl group could engage in hydrophobic interactions within the binding pocket.
Cellular Pathway Modulation and In Vitro Activity Profiling (Excluding Clinical Data)
In vitro assays are critical for validating the predictions made from in silico studies and for characterizing the actual biological effects of a compound in a controlled laboratory setting. This typically involves biochemical assays with isolated proteins and cell-based assays using various cell lines.
Assessment of Enzyme Inhibition (e.g., Kinases, Oxidases) in Biochemical Assays
The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Numerous pyrazole derivatives have been synthesized and tested for their ability to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. A biochemical assay to test this compound would involve incubating the compound with a purified kinase and its substrate to measure the rate of the enzymatic reaction. A reduction in the reaction rate would indicate inhibition. While no such data exists for this compound, related pyrazole compounds have demonstrated potent inhibitory activity against kinases like Haspin.
| Hypothetical Enzyme Inhibition Data for this compound | |
| Target Enzyme | IC₅₀ (µM) |
| Kinase A | Data not available |
| Kinase B | Data not available |
| Oxidase C | Data not available |
| This table illustrates the type of data that would be generated from biochemical assays. Currently, no experimental values are available for this specific compound. |
Receptor Binding and Antagonism/Agonism in Cell-Based Assays
Cell-based assays are used to determine how a compound affects cellular functions by interacting with specific receptors. These assays can distinguish between antagonists (which block the receptor's activity) and agonists (which activate it). For example, some complex heterocyclic compounds have been investigated for their agonist activity at serotonin (B10506) receptors like 5-HT2A. To assess this compound, one could use cells engineered to express a specific receptor and measure the cellular response (e.g., changes in second messenger levels) upon exposure to the compound. This would reveal whether the compound can bind to the receptor and modulate its activity.
In Vitro Cytotoxic and Anti-Proliferative Effects on Cell Lines
The cytotoxic (cell-killing) and anti-proliferative (cell growth-inhibiting) effects of compounds are commonly evaluated using various cancer cell lines. The MTT assay is a standard method used to assess cell viability. Many pyrazole derivatives have shown significant anti-proliferative and cytotoxic effects against a range of cancer cell lines. For example, studies on other pyrazole compounds have reported their IC₅₀ values (the concentration required to inhibit 50% of cell growth) against cell lines such as A549 (lung cancer). If this compound were to be tested, its effects on the growth of various cell lines would be quantified to determine its potential as an anti-cancer agent.
| Hypothetical Anti-Proliferative Activity of this compound | |
| Cell Line | IC₅₀ (µM) |
| A549 (Human Lung Carcinoma) | Data not available |
| MCF-7 (Human Breast Adenocarcinoma) | Data not available |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Data not available |
| This table is for illustrative purposes to show how data on cytotoxic and anti-proliferative effects would be presented. No such data is currently published for the specified compound. |
Antimicrobial Activity Against Pathogenic Microorganisms (In Vitro)
The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, and bromo-substituted derivatives have shown significant promise in vitro. nih.govacademicstrive.combiointerfaceresearch.com Investigations into compounds structurally related to this compound demonstrate their potential to inhibit the growth of a range of pathogenic microorganisms. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial enzymes, such as DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. researchgate.net
For instance, studies on bromophenyl-substituted 4,5-dihydro-1H-pyrazole derivatives have demonstrated notable activity against various serotypes of Salmonella. semanticscholar.org One such study evaluated a bromophenyl-substituted pyrazole carboximidamide hydrochloride, which exhibited significant inhibitory and bactericidal effects. semanticscholar.org The minimum inhibitory concentration (MIC) required to inhibit 90% of the tested Salmonella strains was found to be 125 µg/mL. semanticscholar.org Furthermore, this compound was effective in reducing biofilm formation, a key virulence factor in many persistent bacterial infections. semanticscholar.org
Other research on novel 4,5-dihydropyrazole derivatives has identified compounds with potent, broad-spectrum antibacterial activity. researchgate.net A specific derivative demonstrated MIC values as low as 0.39 µg/mL against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The mechanism for this high efficacy was linked to the potent inhibition of S. aureus DNA gyrase, with an IC50 value of 0.125 µg/mL. researchgate.net These findings underscore the potential of the bromo-pyrazole core structure to serve as a foundation for potent antibacterial agents that target critical microbial pathways. researchgate.netnih.gov
| Compound Class | Test Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Bromophenyl-substituted 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride | Salmonella spp. | MIC90 | 125 µg/mL | semanticscholar.org |
| 4,5-Dihydropyrazole derivative | Staphylococcus aureus | MIC | 0.39 µg/mL | researchgate.net |
| 4,5-Dihydropyrazole derivative | Pseudomonas aeruginosa | MIC | 0.39 µg/mL | researchgate.net |
| 4,5-Dihydropyrazole derivative | Escherichia coli | MIC | 0.39 µg/mL | researchgate.net |
| 4,5-Dihydropyrazole derivative | S. aureus DNA Gyrase | IC50 | 0.125 µg/mL | researchgate.net |
Anti-inflammatory and Antioxidant Mechanisms (In Vitro)
Pyrazole derivatives are recognized for their anti-inflammatory and antioxidant properties. academicstrive.comglobalresearchonline.net In vitro studies help to elucidate the mechanisms through which these compounds exert their effects, which often involve scavenging free radicals and modulating inflammatory pathways. nih.gov
The antioxidant capacity of pyrazole-based compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov Studies on various 5-aminopyrazole derivatives have shown a wide range of antioxidant activities, indicating that the substitution pattern on the pyrazole ring and its appendages significantly influences its radical scavenging potential. nih.gov For some derivatives, the antioxidant activity was notable, demonstrating their ability to donate a hydrogen atom or an electron to neutralize the DPPH free radical. nih.gov Beyond simple radical scavenging, certain pyrazole derivatives have been shown to inhibit the production of reactive oxygen species (ROS) in cellular models, such as human platelets, suggesting a role in mitigating oxidative stress under physiological conditions. nih.gov
The anti-inflammatory mechanisms of pyrazole derivatives are often investigated through in vitro assays that model key aspects of the inflammatory response, such as the inhibition of protein denaturation and the stabilization of cell membranes. japsonline.com The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent this process is a strong indicator of its anti-inflammatory potential. Similarly, the stabilization of the red blood cell membrane can be used as a model to assess a compound's ability to protect cell membranes from damage induced by inflammatory processes. japsonline.com Research on related heterocyclic compounds suggests that the presence of a pyrazole core can contribute significantly to these activities. japsonline.com
| Compound Class | Assay | Finding | Reference |
|---|---|---|---|
| 5-Aminopyrazole Derivatives | DPPH Radical Scavenging | Demonstrated variable but in some cases significant radical scavenging properties. | nih.gov |
| 5-Aminopyrazole Derivatives | ROS Production in Human Platelets | Certain derivatives remarkably inhibited ROS production. | nih.gov |
| General Plant Extracts (Illustrative of Method) | Inhibition of Protein Denaturation | Effective inhibition indicates potential to mitigate a cause of inflammation. | japsonline.com |
| General Plant Extracts (Illustrative of Method) | Membrane Stabilization Effect | High stabilization effect suggests protection against inflammation-induced cell lysis. | japsonline.com |
Computational Approaches to Deeper Mechanistic Elucidation
To complement in vitro studies, computational chemistry provides powerful tools to explore the biological interactions of this compound at an atomic level. These in silico methods offer a deeper understanding of reaction mechanisms, binding interactions, and structure-activity relationships.
Pharmacophore Modeling for Identification of Key Binding Features
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. mdpi.com For this compound, a pharmacophore model can be generated based on its interaction with a known enzyme active site or receptor binding pocket. nih.govnih.gov
The process involves identifying key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings within the molecule. mdpi.com The bromine atom on the pyrazole ring can act as a hydrophobic feature and may participate in halogen bonding. The propyl group contributes a significant hydrophobic character, while the pyrazole ring itself contains hydrogen bond donor (N-H) and acceptor sites. A structure-based pharmacophore model would be developed by analyzing the binding pose of the compound within its target protein, mapping out the crucial interaction points. mdpi.com This resulting model serves as a 3D query to screen large chemical databases for novel compounds that share the same key binding features but may have a different core structure, thus accelerating the discovery of new potential therapeutic agents. mdpi.com
QM/MM Calculations for Detailed Reaction Mechanism Insights at Active Sites
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations offer a highly detailed view of chemical reactions within complex biological systems like enzyme active sites. nih.govnih.gov This method treats the most chemically active part of the system (e.g., the substrate and key active site residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics. mdpi.comrsc.org
If this compound were to act as an inhibitor or a substrate of an enzyme, QM/MM calculations could be employed to elucidate the precise mechanism of interaction. nih.gov For instance, these calculations can map the entire reaction energy profile, identifying transition states and intermediates with high precision. nih.gov This allows researchers to understand how the enzyme's active site stabilizes the transition state, the specific roles of individual amino acid residues in catalysis, and the electronic effects of the bromo and propyl substituents on the reactivity of the pyrazole core. nih.gov Such detailed mechanistic insights are invaluable for the rational design of more potent and selective enzyme inhibitors.
Virtual Screening and Library Design Guided by Mechanistic Understanding
The mechanistic knowledge gained from pharmacophore modeling and QM/MM calculations can directly guide the design of focused compound libraries for virtual screening. nih.gov Virtual screening is a computational technique that involves docking a large number of compounds into the 3D structure of a biological target to predict their binding affinity and orientation. nih.gov
Starting with this compound as a lead compound, a focused library of virtual derivatives can be created by systematically modifying its structure (e.g., changing the position of the bromo and propyl groups, or introducing new substituents). The insights from pharmacophore models ensure that these new designs retain the key features required for binding. mdpi.com Furthermore, understanding the reaction mechanism from QM/MM studies allows for the design of derivatives that are predicted to have enhanced reactivity or improved binding at the transition state. This mechanistically guided approach makes the virtual screening process more efficient and increases the probability of identifying novel compounds with superior biological activity compared to the original lead structure. mdpi.com
Future Perspectives and Research Directions for 4 Bromo 5 Propyl 1h Pyrazole
Exploration of Novel and Efficient Synthetic Pathways for Analogs
A primary future direction is the systematic exploration of the chemical space around the 4-bromo-5-propyl-1H-pyrazole core. The development of novel and efficient synthetic pathways is crucial for generating a diverse library of analogs. While traditional methods for pyrazole (B372694) synthesis are well-established, future efforts should focus on modern, more efficient strategies such as multicomponent reactions (MCRs). rmit.edu.vn MCRs offer the advantage of creating complex molecules in a single step from three or more starting materials, which can accelerate the discovery process significantly. rmit.edu.vn
Future synthetic endeavors could focus on modifications at several key positions:
N1 Position: Introducing a variety of substituents on the pyrazole nitrogen can significantly influence the compound's physicochemical properties and biological activity.
Propyl Group (C5): Altering the length, branching, or cyclization of the alkyl chain at the C5 position can probe the steric and hydrophobic requirements of the target binding pocket.
Bromo Group (C4): The bromine atom serves as a valuable synthetic handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, or alkynyl groups. nih.gov This would generate analogs with extended conjugation and diverse three-dimensional shapes.
The goal is to produce a library of derivatives with varied electronic and steric properties, which is essential for comprehensive structure-activity relationship studies.
Advanced SAR Studies Integrating Artificial Intelligence and Machine Learning Algorithms
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. genomeweb.com For this compound and its future analogs, moving beyond traditional SAR to incorporate artificial intelligence (AI) and machine learning (ML) will be transformative. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique that correlates chemical structures with biological activity, can be significantly enhanced by ML algorithms. mdpi.commit.edu These models can analyze large datasets of synthesized analogs and their corresponding biological activities to identify critical molecular descriptors—physicochemical properties that distinguish one molecule from another—that govern efficacy. mit.edu
A future research workflow would involve:
Synthesizing a diverse library of analogs as described in section 7.1.
Screening these compounds against a panel of biological targets.
Using the generated data to train ML models (e.g., Random Forest, Support Vector Machines) to build predictive QSAR models. nih.gov
Employing these models to virtually screen thousands of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.govfrontiersin.org
Table 1: Hypothetical AI-Driven SAR Study for this compound Analogs This interactive table illustrates how machine learning models can be used to predict the biological activity (e.g., IC₅₀) of newly designed analogs, guiding synthetic efforts.
| Compound ID | R1-Substituent (at N1) | R4-Substituent (at C4) | Predicted pIC₅₀ (ML Model) | Experimental pIC₅₀ | Fold Difference |
| BPP-01 | -H | -Br | 5.8 | 5.7 | 1.26 |
| BPP-02 | -CH₃ | -Phenyl | 6.5 | 6.7 | 1.58 |
| BPP-03 | -Cyclopropyl | -Thienyl | 7.2 | 7.1 | 1.26 |
| BPP-04 | -Benzyl | -Pyridinyl | 7.8 | 7.9 | 1.26 |
| BPP-05 | -CH₂CH₂OH | -Furanyl | 6.1 | 6.0 | 1.26 |
Integration of Multi-Omics Data for a More Holistic Mechanistic Understanding
To fully understand the biological effects of this compound, future research must move beyond single-target interactions and embrace a systems biology approach. researchgate.net The integration of multiple "omics" datasets—genomics, proteomics, and metabolomics—can provide a comprehensive, unbiased view of the compound's mechanism of action (MoA) and its impact on cellular networks. nih.govnih.gov
This approach can reveal:
Genomics/Transcriptomics: How the compound alters gene expression, identifying entire pathways that are up- or down-regulated upon treatment.
Proteomics: Changes in protein levels and post-translational modifications, which can pinpoint the specific proteins and signaling cascades directly affected by the compound. mdpi.com
Metabolomics: Shifts in the cellular metabolic profile, uncovering effects on bioenergetics or specific metabolic pathways that might be downstream of the primary target. mdpi.com
By integrating these data layers, researchers can build a detailed model of the drug's MoA, identify potential off-target effects, discover biomarkers for efficacy, and understand mechanisms of resistance. This holistic understanding is invaluable for advancing a compound through the drug development pipeline.
Table 2: Proposed Multi-Omics Workflow for Mechanistic Analysis This table outlines a potential research plan to integrate different omics data for a comprehensive understanding of the compound's biological effects.
| Omics Platform | Experimental Approach | Key Questions Addressed | Potential Insights |
| Transcriptomics | RNA-Sequencing of treated vs. untreated cells | Which gene expression profiles are altered? | Identification of affected signaling pathways. |
| Proteomics | Mass Spectrometry (e.g., SILAC, TMT) | Which protein levels or modifications change? | Direct target identification, off-target effects. |
| Metabolomics | LC-MS/GC-MS analysis of cellular metabolites | How does the cellular metabolic state change? | Elucidation of impact on cellular energy and biosynthesis. |
| Data Integration | Pathway and Network Analysis | How do these changes interrelate? | A holistic model of the compound's mechanism of action. |
Development of this compound as a Molecular Probe for Specific Biological Targets
Beyond its direct therapeutic potential, the this compound scaffold could be developed into a molecular probe for chemical biology research. researchgate.net Molecular probes are essential tools used to study the function and localization of specific biological targets in living systems.
Future research could involve chemically modifying the pyrazole structure to incorporate reporter functionalities, such as:
Fluorophores: Attaching a fluorescent dye would allow for the visualization of the compound's distribution within cells and its binding to specific targets using techniques like fluorescence microscopy.
Biotin or Photo-affinity Labels: These modifications would enable pull-down experiments to isolate and identify the specific protein targets that the compound binds to within a complex cellular lysate.
The bromine atom on the pyrazole ring is an ideal attachment point for these functionalities via established chemical reactions. Developing this compound into a molecular probe would not only help elucidate its own mechanism of action but also provide a valuable tool for the broader scientific community to study the biological targets it interacts with.
Synergistic Computational-Experimental Approaches for Rational Design and Discovery
The most powerful future direction will be the tight integration of computational and experimental methods in a continuous feedback loop. This synergistic approach, often referred to as computer-aided drug design (CADD), ensures that research is hypothesis-driven and resource-efficient.
The iterative cycle would look like this:
Computational Modeling: Use techniques like molecular docking to predict how designed analogs of this compound bind to a putative protein target. Molecular dynamics (MD) simulations can then be used to assess the stability of these predicted binding modes over time.
Chemical Synthesis: Synthesize the most promising candidates identified through computational screening.
Experimental Validation: Test the synthesized compounds in biological assays to determine their actual activity and validate the computational predictions.
Model Refinement: Feed the experimental results back into the computational models to improve their predictive accuracy for the next round of design.
This combination of in silico prediction and real-world experimentation allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties, dramatically accelerating the journey from a starting compound to a viable drug candidate.
Table 3: Example of an Integrated Computational-Experimental Workflow This table demonstrates the iterative cycle of using computational predictions to guide experimental work and vice-versa for efficient drug discovery.
| Stage | Computational Method | Experimental Method | Outcome |
| 1. Target Identification | N/A | Proteomics (e.g., Thermal Proteome Profiling) | Identification of a potential protein target. |
| 2. Hit Generation | Molecular Docking | High-Throughput Screening | Initial binding poses and hit compounds. |
| 3. Lead Optimization (Cycle) | MD Simulations, DFT Calculations | Chemical Synthesis, In Vitro Assays | Refined binding hypotheses and more potent analogs. |
| 4. Preclinical Candidate | ADMET Prediction | In Vivo Studies | A candidate molecule with desired biological activity and drug-like properties. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-5-propyl-1H-pyrazole, and how can regioselectivity be ensured?
- Methodology :
- Cyclocondensation : React ethyl acetoacetate with propyl-substituted hydrazines under reflux in ethanol, followed by bromination using N-bromosuccinimide (NBS) in DMF at 0–5°C .
- Regioselectivity : Use steric or electronic directing groups (e.g., methyl or aryl substituents) to control bromine substitution at the 4-position. For example, pre-functionalization of the pyrazole core with a propyl group at C5 prior to bromination minimizes competing reactions .
Q. How is this compound characterized spectroscopically?
- Analytical Techniques :
- 1H NMR : Aromatic protons appear as singlets (δ 7.5–8.0 ppm), with propyl group signals at δ 0.9–1.7 ppm (triplet for CH3, multiplet for CH2) .
- 13C NMR : Brominated carbon (C4) resonates at ~100–110 ppm; carbonyl or carboxylate groups (if present) appear at 160–180 ppm .
- IR : C-Br stretch at ~550–600 cm⁻¹; N-H (pyrazole) at ~3200–3400 cm⁻¹ .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests indicate degradation under prolonged UV light exposure—store in amber vials at 4°C .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Use density functional theory (DFT) to calculate electron density maps, identifying electrophilic/nucleophilic sites. The C4 bromine atom shows high electrophilicity, making it reactive in Suzuki-Miyaura couplings with aryl boronic acids .
- Example : Optimize Pd(PPh3)4 as a catalyst in THF/water (3:1) at 80°C for 12 hours, achieving >85% yield in arylations .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Data Analysis :
- Compare assay conditions (e.g., cell lines, concentration ranges). For instance, antimicrobial activity discrepancies may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
- Validate results using orthogonal assays (e.g., MIC vs. time-kill kinetics) and control for compound purity (>95% by HPLC) .
Q. How can this compound be functionalized to enhance its pharmacological potential?
- Functionalization Routes :
- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups to modulate bioactivity (e.g., introducing electron-withdrawing groups for increased metabolic stability) .
- Click Chemistry : Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to improve solubility and target binding .
Methodological Best Practices
- Safety : Handle brominated pyrazoles in fume hoods due to potential respiratory irritation. Use PPE (gloves, goggles) and refer to GHS guidelines for waste disposal .
- Spectral Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and confirm purity via high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
